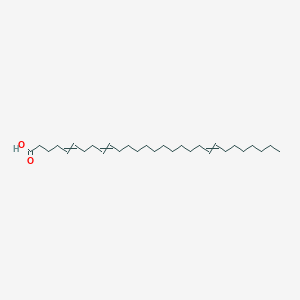

Nonacosa-5,9,21-trienoic acid

描述

Nonacosa-5,9,21-trienoic acid is a hypothetical very-long-chain polyunsaturated fatty acid (VLC-PUFA) with a 29-carbon backbone and three double bonds at positions 5, 9, and 21. These compounds are typically synthesized via stereoselective methods and are studied for their roles in membrane fluidity, signaling pathways, and bioactivity (e.g., anticancer or antimicrobial effects) .

属性

CAS 编号 |

884856-10-4 |

|---|---|

分子式 |

C29H52O2 |

分子量 |

432.7 g/mol |

IUPAC 名称 |

nonacosa-5,9,21-trienoic acid |

InChI |

InChI=1S/C29H52O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28-29(30)31/h8-9,20-21,24-25H,2-7,10-19,22-23,26-28H2,1H3,(H,30,31) |

InChI 键 |

KGLBESMXVOAFCZ-UHFFFAOYSA-N |

规范 SMILES |

CCCCCCCC=CCCCCCCCCCCC=CCCC=CCCCC(=O)O |

产品来源 |

United States |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of nonacosa-5,9,21-trienoic acid typically involves multistep processes that include the formation of bis-methylene-interrupted Z-double bonds. One common method involves the Ti-catalyzed cross-cyclomagnesiation of 1,2-dienes with EtMgBr in the presence of metallic Mg and Cp2TiCl2, followed by acid hydrolysis . This method is labor-intensive but effective in producing the desired compound.

Industrial Production Methods: the principles of stereoselective formation of bis-methylene-interrupted Z-double bonds are crucial in any large-scale production .

化学反应分析

Types of Reactions: Nonacosa-5,9,21-trienoic acid can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to form epoxides or peroxides.

Reduction: Reduction reactions can convert the double bonds into single bonds, often using hydrogenation techniques.

Substitution: This involves replacing one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.

Substitution: Catalysts like palladium on carbon (Pd/C) or nickel (Ni) are often employed.

Major Products:

Oxidation: Epoxides, peroxides

Reduction: Saturated fatty acids

Substitution: Various substituted fatty acids depending on the reagents used

科学研究应用

Nonacosa-5,9,21-trienoic acid has a wide range of applications in scientific research:

Chemistry: Used as a model compound for studying the behavior of polyunsaturated fatty acids.

Biology: Plays a role in the study of cell membrane dynamics and signaling pathways.

Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties.

Industry: Utilized in the development of bio-based materials and lubricants

作用机制

The mechanism of action of nonacosa-5,9,21-trienoic acid involves its incorporation into cell membranes, where it can influence membrane fluidity and function. It also serves as a precursor for bioactive lipid mediators that participate in signaling pathways. These pathways can affect various cellular processes, including inflammation and apoptosis .

相似化合物的比较

Key Observations :

- Shorter chains (C18:3): α-linolenic acid (C18:3 ω-3) is a precursor for signaling molecules (e.g., jasmonates) and is abundant in plant oils, contributing to 85–120 mg/100 g fresh weight in A. unedo fruits .

- For example, icosa-5,9,13-trienoic acid (C20:3) showed 79% yield in stereoselective synthesis, with confirmed structure via NMR and HRMS .

Antimicrobial Effects

- Octadeca-9,12,15-trienoic acid (C18:3): Inhibits S. aureus at 0.19–3.12 mmol/L, outperforming dienoic analogs (e.g., octadeca-9,12-dienoic acid, effective at 1.56–12.5 mmol/L) .

Anticancer Potential

Synthetic trienoic acids (C20:3–C32:3) demonstrate apoptosis induction and mitochondrial targeting in cancer cells. For example:

- Icosa-5,9,13-trienoic acid: Disrupts cancer cell cycles (G1/S phase arrest) and activates caspase-3, a key apoptosis mediator .

- Triaconta-9,13,17-trienoic acid (C30:3): Modulates ERK and Akt signaling pathways, reducing tumor proliferation .

Plant Physiology

Trienoic acids in chloroplast lipids (e.g., 16:3 and 18:3) regulate thermotolerance. Arabidopsis mutants deficient in trienoic acids (e.g., fad7) show reduced chloroplast stability under heat stress .

Analytical and Functional Insights

Spectroscopic Characterization

Trienoic acids are validated via:

- ¹H NMR : Olefinic protons (δ 5.3–5.4 ppm) and allylic methylenes (δ 2.0–2.8 ppm) confirm double bond positions .

- HRMS : Accurate mass measurements (e.g., C₂₀H₃₄O₂: [M+H]⁺ = 307.2638) ensure purity and structural fidelity .

Functional Divergence Based on Chain Length

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。